1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-6-8-17(9-7-15)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-5,15,17H,6-14H2,1H3 |
InChI Key |
PVENCKLVDNSYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction via Electrophilic Aromatic Substitution
An alternative approach introduces the nitro group post-alkylation. This method avoids handling nitro-containing intermediates early in the synthesis:
- Benzylation : Piperazine is alkylated with 4-methylcyclohexyl bromide and benzyl bromide sequentially.
- Nitration : The benzyl group is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The ortho/para selectivity is controlled by steric effects, favoring meta substitution due to the electron-withdrawing nature of the adjacent methylcyclohexyl group.
Challenges :
- Nitration at the 2-position requires precise temperature control.
- Competing oxidation of the piperazine ring necessitates inert atmospheres.
Reductive Amination Pathways
Reductive amination offers a route to install the 2-nitrobenzyl group via imine intermediates:
- Ketone Formation : 4-Methylcyclohexylpiperazine reacts with 2-nitrobenzaldehyde in methanol, forming an imine.
- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.
Advantages :
Limitations :
- Lower yields (~60%) compared to alkylation.
Solid-Phase Synthesis for Scalability
Recent advances in solid-phase synthesis enable scalable production:
- Resin Functionalization : Wang resin is loaded with Fmoc-piperazine.
- Alkylation Steps :
- 4-Methylcyclohexyl bromide is coupled using Hünig’s base.
- 2-Nitrobenzyl bromide is introduced after Fmoc deprotection with piperidine.
- Cleavage : TFA cleaves the product from the resin.
Benefits :
- Simplifies purification.
- Achieves >90% purity without chromatography.
Catalytic Methods and Green Chemistry
Emergent methods emphasize sustainability:
- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C in DMF).
- Ionic Liquid Solvents : [BMIM][BF₄] enhances alkylation efficiency, enabling catalyst-free conditions.
Analytical Characterization
Critical quality control steps include:
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- NMR :
- MS (ESI) : m/z 332.2 [M+H]⁺.
Industrial-Scale Production Considerations
For commercial manufacturing:
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. Major products formed from these reactions include the corresponding amine derivatives and substituted benzyl derivatives.
Scientific Research Applications
1-(4-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- Linker Chemistry : Methyl-linked groups (e.g., 2-nitrophenylmethyl) enhance flexibility, whereas benzoyl or benzhydryl linkers may restrict conformational mobility .
Physical and Chemical Properties
Melting points and solubility vary significantly with substituents:
Key Trends :
Key Insights :
- Cytotoxicity : Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
